REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].C(#N)[CH:14]([CH2:16][C:17]#[N:18])O.[NH:20]1CCCCC1>C(O)C>[C:17]([C:16]([C:14]#[N:20])=[CH:9][C:8]1[CH:11]=[CH:12][C:5]([NH:1][C:2](=[O:3])[CH3:4])=[CH:6][CH:7]=1)#[N:18]
|
Name
|
|
Quantity
|
311.4 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
131 g
|
Type
|
reactant
|
Smiles
|
C(C(O)CC#N)#N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
1
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are then added
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C(=CC1=CC=C(C=C1)NC(C)=O)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |